3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
Overview
Description
3-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline, also known as FIMA, is a heterocyclic compound with a unique combination of nitrogen, fluorine, and carbon atoms. FIMA has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Pharmaceutical Research
3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline: is a compound with potential applications in pharmaceutical research due to its imidazole ring. Imidazoles are a crucial component in the synthesis of various drugs, particularly those used to treat fungal infections . The fluorine atom in the compound could potentially be used to modulate the biological activity of new pharmacological agents.
Agricultural Chemistry
In agriculture, this compound could be explored for the development of novel agrochemicals. The imidazole moiety is known to be a core structure in certain pesticides and herbicides . The presence of the fluorine atom might enhance the properties of these agrochemicals, such as their stability and effectiveness.
Material Science
The compound’s unique structure may be valuable in material science, especially in the creation of new polymers or coatings that require specific chemical functionalities for improved performance . Its potential to form stable bonds with various substrates could be beneficial in developing advanced materials.
Solar Cell Technology
Imidazole derivatives are being investigated for their use in dye-sensitized solar cells (DSSCs) as they can act as electron donors and acceptors . 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline could contribute to the efficiency of DSSCs by improving the charge-transfer processes.
Catalysis
In catalysis, the imidazole ring of 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline can serve as a ligand for metal catalysts, potentially leading to more efficient and selective reactions . The fluorine atom might influence the electronic properties of the catalyst, affecting its activity and selectivity.
Dye and Pigment Industry
The compound could be used in the synthesis of dyes and pigments, where the imidazole ring might contribute to the chromophore system, affecting the color properties of the dye . The fluorine atom could also impact the dye’s solubility and stability.
Optical Applications
Optical applications, such as the development of new optical sensors or imaging agents, could benefit from the compound’s properties. The imidazole ring might interact with light in unique ways, and the fluorine atom could enhance these interactions, leading to improved optical materials .
Biochemical Research
Lastly, 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline may be used in biochemical research to study enzyme interactions, as imidazole is a common moiety in biological systems . It could serve as a building block for compounds designed to probe or inhibit specific biochemical pathways.
properties
IUPAC Name |
3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNYIPDYQNIIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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